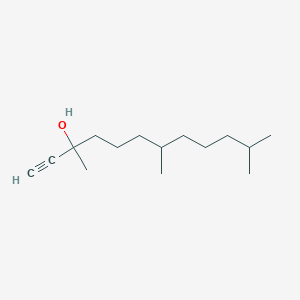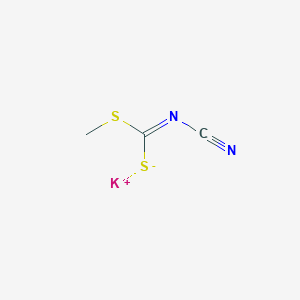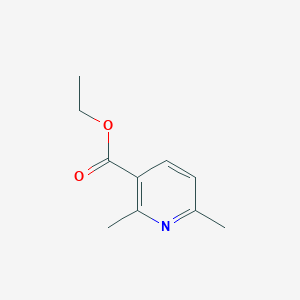
Zifrosilone
Descripción general
Descripción
Métodos De Preparación
La síntesis de zifrosilona implica la conversión de feniltrimetilsilano a 1-(3-trimetilsililfenil)-2,2,2-trifluoroetanona a través de una acilación de Friedel-Crafts usando anhídrido trifluoroacético . Este método es eficiente y permite la producción de zifrosilona en cantidades significativas, lo que lo hace adecuado para aplicaciones industriales.
Análisis De Reacciones Químicas
Zifrosilona experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Zifrosilona puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Puede reducirse para formar diferentes derivados reducidos.
Sustitución: Zifrosilona puede sufrir reacciones de sustitución, particularmente involucrando su grupo trifluorometilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar la inhibición de la acetilcolinesterasa y el desarrollo de nuevos inhibidores.
Biología: Zifrosilona se utiliza en la investigación para comprender el papel de la acetilcolinesterasa en los sistemas biológicos.
Medicina: Su principal aplicación es en el tratamiento de la enfermedad de Alzheimer, donde ayuda a aumentar los niveles de acetilcolina en el cerebro, mejorando potencialmente la función cognitiva.
Industria: La síntesis y las reacciones de zifrosilona se estudian para desarrollar procesos industriales más eficientes para producir inhibidores de la acetilcolinesterasa
Comparación Con Compuestos Similares
Zifrosilona es única entre los inhibidores de la acetilcolinesterasa debido a su estructura específica y su mecanismo de inhibición reversible. Compuestos similares incluyen:
Donepezilo: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento del Alzheimer.
Rivastigmina: Un inhibidor basado en carbamatos con un mecanismo de acción diferente.
Galantamina: Un alcaloide que también inhibe la acetilcolinesterasa pero tiene propiedades adicionales de modulación del receptor nicotínico.
En comparación con estos compuestos, la estructura única de zifrosilona permite interacciones específicas con la acetilcolinesterasa, lo que la convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .
Mecanismo De Acción
Zifrosilona ejerce sus efectos inhibiendo la enzima acetilcolinesterasa. Esta inhibición previene la descomposición de la acetilcolina, lo que lleva a niveles aumentados de este neurotransmisor en la hendidura sináptica. Los niveles aumentados de acetilcolina mejoran la transmisión colinérgica, lo que es beneficioso en condiciones como la enfermedad de Alzheimer donde se observan déficits colinérgicos .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPOASFZXBWUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157445 | |
| Record name | Zifrosilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132236-18-1 | |
| Record name | Zifrosilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132236-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zifrosilone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zifrosilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIFROSILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














